Bastadin 9
Description
Structure
3D Structure
Properties
CAS No. |
127687-07-4 |
|---|---|
Molecular Formula |
C34H28Br4N4O8 |
Molecular Weight |
940.2 g/mol |
IUPAC Name |
(12Z,25Z)-16,21,32,36-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-33(45)25(41-47)13-19-11-23(37)32(24(38)12-19)50-30-16-20(10-22(36)31(30)44)14-26(42-48)34(46)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,46)(H,40,45)/b41-25-,42-26- |
InChI Key |
IHQGNSPVGIMQBJ-ZHEAWEGVSA-N |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
Isomeric SMILES |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
Synonyms |
bastadin 9 |
Origin of Product |
United States |
Isolation and Chromatographic Resolution of Bastadin 9 from Biological Sources
Specimen Collection and Bioresource Management Protocols
The initial and critical step in the isolation of Bastadin 9 is the responsible collection of the marine sponge Ianthella basta. This sponge is found in various locations, including the Indo-West Pacific Ocean, inhabiting reef slope areas with swift currents saltcorner.com. Specimens have been collected from locations such as Guam, the Great Barrier Reef in Australia, and Indonesia nih.govnih.govmdpi.com.
Collection is typically performed using SCUBA or snorkeling at depths ranging from 5 to 35.5 meters nih.govnih.govmdpi.com. To ensure the sustainability of the sponge population and the quality of the collected samples, specific protocols are followed. Only healthy and intact specimens are selected for collection nih.gov. Small fragments of the sponge are carefully cut to allow the parent organism to regenerate, a key aspect of sustainable bioresource management mdpi.com.
Once collected, the sponge samples are immediately preserved to prevent chemical degradation of the secondary metabolites. A common practice is to freeze the specimens at -20°C or lower nih.govnih.gov. For long-term storage and transportation to the laboratory, the samples are often freeze-dried (lyophilized) nih.govnih.gov. This process removes water content, preserving the chemical integrity of the bastadins. Each specimen is carefully labeled with collection details, including date, location, and depth, to maintain a clear record for future reference and to ensure traceability nih.gov.
Multi-Stage Extraction and Solvent Partitioning Methodologies
The extraction of this compound from the sponge biomass involves a multi-stage process designed to efficiently isolate the bromotyrosine derivatives from the complex biological matrix. The freeze-dried and ground sponge material is subjected to sequential extraction with a series of solvents of increasing polarity beilstein-journals.orggriffith.edu.au.
A typical extraction protocol begins with a nonpolar solvent like n-hexane to remove lipids and other highly lipophilic compounds beilstein-journals.orggriffith.edu.au. This is followed by extraction with a solvent of intermediate polarity, such as dichloromethane (CH₂Cl₂), and finally with a polar solvent, most commonly methanol (MeOH) beilstein-journals.orggriffith.edu.au. The bastadins, being moderately polar, are typically found in the dichloromethane and methanol extracts beilstein-journals.org. Some protocols also utilize an accelerated solvent extractor (ASE) for a more efficient extraction process nih.gov.
Following the initial extraction, the crude extracts are subjected to solvent partitioning to further separate the compounds based on their differential solubility in immiscible solvents. A common method involves partitioning the methanol extract between n-butanol and water nih.gov. The bastadin compounds, including this compound, tend to partition into the n-butanol layer. Another approach involves adjusting the water content of the methanol extract and then partitioning it against solvents like hexanes and dichloromethane nih.gov. This multi-step partitioning helps to remove salts, highly polar compounds, and remaining nonpolar constituents, thereby enriching the fraction containing the desired bastadins.
**Table 1: Example of a Multi-Stage Extraction and Solvent Partitioning Scheme for *Ianthella basta***
| Step | Solvent System | Purpose |
|---|---|---|
| Extraction 1 | n-Hexane | Removal of highly lipophilic compounds |
| Extraction 2 | Dichloromethane (CH₂Cl₂) | Extraction of moderately polar compounds |
| Extraction 3 | Methanol (MeOH) | Extraction of polar and moderately polar compounds |
| Partitioning 1 | Combined CH₂Cl₂ and MeOH extracts partitioned between n-Butanol and Water | Separation of bastadins into the n-butanol phase |
| Partitioning 2 | Methanol extract adjusted with water, then partitioned against Hexanes | Removal of residual nonpolar compounds |
| Partitioning 3 | Aqueous methanol phase from step 2 partitioned against Dichloromethane | Further concentration of bastadin-containing fraction |
Advanced Chromatographic Purification Techniques for this compound
The final stage in the isolation of pure this compound involves a series of advanced chromatographic techniques to separate it from other closely related bastadins and remaining impurities.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of this compound springernature.comresearchgate.net. Reversed-phase HPLC is the most commonly employed method, utilizing a nonpolar stationary phase and a polar mobile phase nih.govbeilstein-journals.org.
Preparative and semi-preparative HPLC columns, such as those with C18 or Phenyl-hexyl stationary phases, are frequently used nih.gov. The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve the different compounds in the mixture. A common mobile phase system consists of a mixture of methanol or acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape nih.govbeilstein-journals.org. The fractions are collected and monitored by a UV detector, as the aromatic rings in the bastadin structure absorb UV light nih.gov.
Table 2: Representative HPLC Conditions for Bastadin Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase C18 or Phenyl-hexyl |
| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water, often with 0.1% TFA |
| Detection | UV at 254 nm |
| Flow Rate | Varies depending on column size (e.g., 8.5 mL/min for preparative) |
| Example Gradient | 50:50 H₂O (0.1% TFA):CH₃CN to 30:70 over 20 minutes |
Prior to HPLC, flash column chromatography is often used for a preliminary separation of the crude extract or partitioned fractions. This technique uses a stationary phase like silica gel and a solvent system determined by preliminary analysis on Thin-Layer Chromatography (TLC) plates uni-duesseldorf.de. The goal is to separate the complex mixture into simpler fractions, which can then be further purified by HPLC.
Thin-Layer Chromatography plays a crucial role in the isolation process, primarily for monitoring the progress of the column chromatography separation and for identifying fractions containing the desired compounds nih.govnih.gov. A small amount of each fraction is spotted onto a TLC plate, which is then developed in a suitable solvent system (e.g., 1:9 methanol-dichloromethane) nih.gov. The separated compounds are visualized under UV light or by staining with a chemical reagent, such as vanillin-H₂SO₄, which can impart a characteristic color to the bastadins nih.gov. The retention factor (Rf) value of the spots on the TLC plate helps in pooling the appropriate fractions for further purification.
Analytical Dereplication Strategies for Natural Product Discovery
In the field of natural product discovery, it is crucial to quickly identify known compounds in an extract to avoid their time-consuming reisolation and to focus efforts on discovering novel molecules. This process is known as dereplication thieme-connect.demdpi.com. For bastadins, which are a well-documented class of compounds, dereplication is a key initial step.
The primary tool for the dereplication of bastadins is Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netnih.gov. The crude or partially purified extract is analyzed by LC-MS, which provides two key pieces of information for each compound: its retention time from the HPLC separation and its mass-to-charge ratio (m/z) from the mass spectrometer. The high-resolution mass spectrometry data is particularly informative for brominated compounds like bastadins, as the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) creates a characteristic isotopic pattern in the mass spectrum, indicating the number of bromine atoms in the molecule researchgate.net. By comparing the observed m/z value and isotopic pattern with databases of known marine natural products, such as MarinLit, researchers can tentatively identify the presence of known bastadins, including this compound thieme-connect.denih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for dereplication nih.govrsc.org. The ¹H and ¹³C NMR spectra of a purified compound or a simplified fraction can be compared to published NMR data for known bastadins nih.govmdpi.com. The creation of NMR databases for specific compound classes, like the bastadins, has greatly facilitated this process, allowing for the rapid confirmation of the identity of known compounds nih.gov.
Elucidation of the Chemical Structure and Stereochemistry of Bastadin 9
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a fundamental tool in the structural elucidation of bastadin 9. 1H and 13C NMR spectra provide crucial information about the types of protons and carbons present and their chemical environments researchgate.netnih.govmdpi.comkoreascience.kr. Analysis of chemical shifts, splitting patterns, and integration allows for the identification of different structural fragments, such as aromatic rings, methylene (B1212753) groups, and exchangeable protons like those from hydroxyl and oxime groups mdpi.comkoreascience.kr.
Studies on related bastadins and their derivatives highlight the utility of NMR in identifying specific structural features. For example, 1H NMR signals for oxime groups are typically observed as singlets in the downfield region mdpi.comsemanticscholar.org. The chemical shifts of benzylic CH2 groups in 13C NMR can be indicative of the oxime configuration semanticscholar.orgmdpi.com. The presence of symmetrically substituted aromatic rings can be identified by simplified NMR spectra showing fewer signals or characteristic two-proton singlets nih.govmdpi.com.
A bastadin NMR database has been developed to assist in the rapid identification and structural determination of known and new bastadin analogues by comparing their NMR data to benchmark values for different substructures nih.gov.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound researchgate.netucdavis.edu. High-resolution mass spectrometry (HRMS), such as MALDI-FTMS or HRFABMS, provides accurate mass measurements that allow for the determination of the molecular formula ucdavis.edukoreascience.krdatapdf.com. The characteristic isotopic patterns of bromine atoms are particularly useful in confirming the number of bromine substituents in the molecule ucdavis.edusemanticscholar.org.
For example, MALDI FTMS analysis of bastadin 20, which is isomeric with this compound, showed a sodiated parent ion at m/z 958.8588, consistent with a molecular formula of C34H28Br4N4O8, indicating the presence of four bromine atoms ucdavis.edu. Similarly, HRFABMS of bastadin 16, another isomer, established a molecular formula of C34H28Br4N4O8 datapdf.com. The ESI mass spectrum of a sulfated this compound analogue showed an isotope pattern corresponding to four bromine atoms semanticscholar.org.
Mass spectrometry also provides fragmentation data that can offer insights into the connectivity of the molecule ucdavis.edu.
X-ray Crystallography for Solid-State Conformation
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, angles, and conformation nih.govresearchgate.net. While obtaining suitable crystals of complex natural products like this compound can be challenging, X-ray crystallography has been successfully applied to some bastadin analogues mdpi.comnih.gov.
X-ray crystal structures can confirm the connectivity determined by NMR and MS and provide detailed information about the solid-state conformation of the molecule nih.gov. For instance, X-ray crystallography of simplified cyclic bastadin analogues revealed their constrained conformations and the torsional angles within the macrocyclic ring nih.gov. Comparison of X-ray structures of different analogues can highlight similarities and differences in their solid-state forms nih.gov. X-ray diffraction has also been used to support the assignment of oxime configurations in related bromotyrosine derivatives mdpi.com.
Determination of Absolute Configuration and Chiral Properties
The determination of the absolute configuration of chiral centers or elements of chirality in a molecule is crucial for a complete structural description libretexts.orguq.edu.au. This compound, being a macrocyclic compound derived from amino acid units (tyrosine), is expected to possess chiral properties. While specific details regarding the absolute configuration of this compound were not extensively detailed in the search results, related bastadins exhibit chirality and atropisomerism nih.gov.
Techniques for determining absolute configuration include X-ray crystallography with anomalous dispersion, comparison of optical rotation or electronic circular dichroism (ECD) spectra with known compounds or theoretical calculations, and chemical correlation with compounds of known absolute configuration libretexts.orguq.edu.au. Studies on related bastadin analogues have utilized techniques like CD measurements to establish configurations uq.edu.au. The presence of diastereotopic methylene groups in the NMR spectra of some bastadins can also be an indicator of chirality or restricted rotation nih.govnih.gov.
Conformational Analysis and Atropisomerism in Macrocyclic Bastadins
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds utdallas.edu. Macrocyclic compounds like bastadins exhibit complex conformational landscapes due to the constraints imposed by the ring structure researchgate.net.
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond where the barrier to rotation is high enough to allow for the isolation of the conformers ntu.edu.sg. This phenomenon is observed in some macrocyclic bastadins, particularly those with 14-membered rings, due to restricted rotation around the aryl-aryl or aryl-ether bonds nih.govresearchgate.net. The presence of bulky substituents, such as bromine atoms on the aromatic rings, contributes to this hindered rotation nih.gov.
Evidence for atropisomerism in bastadin analogues has been observed in their NMR spectra, where restricted rotation can lead to the appearance of diastereotopic signals nih.gov. Temperature-dependent NMR studies can be used to probe the barrier to rotation nih.gov. While some 14-membered bastadin analogues exhibit atropisomerism, larger macrocycles like the 18-membered counterparts may not, due to increased flexibility nih.gov. Molecular mechanics calculations and other computational methods are employed to study the conformational preferences and the energy barriers to rotation in bastadins researchgate.netresearchgate.netnih.gov. These studies suggest that while some bastadin macrocycles can be flexible, others, particularly those with the bastarane skeleton, can maintain a relatively rigid conformation researchgate.netnih.gov.
Investigation of Oxime Geometry and E/Z Isomerization Pathways
Bastadins contain 2-(hydroxyimino)-N-alkylamide functional groups, commonly referred to as oximes researchgate.netnih.gov. The carbon-nitrogen double bond in oximes can exist as E or Z isomers, referring to the relative stereochemistry of the groups attached to the double bond studymind.co.uk.
The geometry of the oxime groups in bastadins has been investigated using spectroscopic methods, particularly 13C NMR. The chemical shift of the benzylic CH2 group adjacent to the oxime has been found to be diagnostic of the oxime configuration, with E isomers typically showing a signal around 26–30 ppm and Z isomers above 35 ppm semanticscholar.orgmdpi.com. Studies have indicated that the E configuration is commonly found in isolated bastadins semanticscholar.orgnih.gov.
However, research suggests that the Z oxime configuration might be the initially formed product during biosynthesis, and isomerization to the more thermodynamically stable E isomer can occur during extraction or storage nih.govnih.govresearchgate.net. Photochemical and thermal isomerization studies have been conducted on bastadin oximes to understand these interconversion pathways nih.govnih.gov. Molecular mechanics calculations have been used to explore the relative stabilities of the E and Z isomers and the potential for intramolecular hydrogen bonding to stabilize the Z form in some cases nih.govresearchgate.netnih.gov. The presence of different oxime isomers (E,E, E,Z, Z,E, and Z,Z) has been observed in some bastadin derivatives nih.gov.
Biosynthetic Pathways and Precursor Incorporation in Bastadin 9
Identification of Precursors: Brominated Tyrosine and Tyramine (B21549) Derivatives
Bastadins, including Bastadin 9, are chemically characterized as being formed from brominated tyrosine and tyramine derivatives. nih.govmdpi.com These brominated phenolic compounds serve as the fundamental building blocks that are linked together to form the larger bastadin structure. Specifically, bastadins are composed of two brominated tyrosine and two brominated tyramine units. mdpi.com These units are linked by peptide bonds to form "hemibastadin" units, which are considered crucial intermediates in the biosynthesis of bastadins. nih.govresearchgate.net Both mono- and dibrominated tyrosine building blocks have been rationalized from the inventory of bastadin structures. nih.gov
Enzymatic Machinery Involved in Bastadin Biosynthesis
The formation of this compound from its precursors involves a sophisticated enzymatic machinery. Key enzymatic steps include the introduction of bromine atoms and the formation of peptide bonds.
Role of Flavin-Dependent Halogenases
The regioselective incorporation of bromine atoms into aromatic rings, such as those found in tyrosine and tyramine derivatives, is catalyzed by flavin-dependent halogenases. researchgate.netmdpi.comnih.govchemrxiv.org These enzymes are crucial for introducing the halogen substituents that are characteristic of bastadins. Data from biological halogenation reactions strongly suggest the involvement of flavin-dependent halogenases in the bromination reactions occurring during bastadin biosynthesis. researchgate.netmdpi.com Studies have shown that gene fragments obtained from bacteria associated with Ianthella basta show high homology to known genes of flavin-dependent halogenases that accept tyrosine or tyrosine derivatives as substrates, suggesting that these genes might be part of the bastadin biosynthetic gene cluster and potentially originate from symbiotic bacteria. researchgate.netmdpi.com Flavin-dependent halogenases require the activity of a flavin reductase for the production of reduced flavin, which is necessary for the halogenation reaction. nih.govchemrxiv.org The mechanism is thought to involve the formation of hypohalous acid, which is then used inside the enzyme for regioselective halogenation. nih.gov
Peptide Bond Formation Mechanisms
Peptide bonds, which link the brominated tyrosine and tyramine derivatives to form hemibastadin units, are amide bonds formed by the reaction between the carboxyl group of one amino acid (or derivative) and the amino group of another, with the release of a water molecule. wikipedia.orglibretexts.orgbyjus.com This is a type of condensation or dehydration synthesis reaction. wikipedia.orglibretexts.orgbyjus.com In the context of natural product biosynthesis, particularly for complex peptides like bastadins, nonribosomal peptide synthetases (NRPSs) are often involved in catalyzing amide bond formation. rsc.org While specific NRPSs directly involved in this compound peptide bond formation are not explicitly detailed in the provided search results, the general mechanism of peptide bond formation in such complex molecules typically involves activation of the carboxyl group followed by nucleophilic attack by the amino group. Condensation domains within NRPSs play a central role in catalyzing amide bond formation between various aminoacyl substrates. rsc.org
Proposed Biosynthetic Sequences and Intermediates for this compound
A proposed biosynthetic pathway for bastadins suggests that hemibastadins are crucial intermediates. researchgate.net Hemibastadins are formed by linking a brominated tyramine unit to a brominated dehydrotyrosine (an oxime derivative) by an amide bond. ucdavis.edu Two units of these hemibastadins then constitute the "northern" and "southern" hemispheres of the macrocycle in many bastadins. ucdavis.edu The dimerization of hemibastadins can occur through direct carbon-carbon aryl linkages or aryl ether bonds, leading to the formation of either open-chain or macrocyclic bastadins. researchgate.net Macrocyclic bastadins are more frequently encountered in nature. researchgate.net The amino group of the bromotyrosine unit is typically oxidized to yield an oxime function during the biosynthesis. nih.gov
Oxidative Cyclization Pathways and Diversification in Bastadin Formation
Oxidative cyclization is a key step in the formation of the macrocyclic structure of many bastadins. researchgate.netpublish.csiro.aunih.gov This process involves the formation of new intramolecular bonds via redox chemistry, transforming acyclic precursors into cyclized products and contributing to structural rigidity and biological activity. nih.gov In bastadins, oxidative biaryl and disulfide couplings are modifications that occur after the conjugation of bromotyrosine and tyramine units. nih.gov The dimerization of hemibastadins can involve the formation of ether bridges through phenolic coupling of the p-hydroxyl groups. ucdavis.edu The discovery of bastadins with alternative oxidative cyclization patterns, such as Bastadin-12, introduces added complexity to the identification of new and known bastadins and suggests that multiple cyclization pathways are possible. researchgate.netpublish.csiro.au Oxidative cyclizations can be mediated by various enzymatic systems in natural product biosynthesis. nih.gov
Strategies for the Total Synthesis and Analog Generation of Bastadin 9
Comprehensive Approaches to the Total Synthesis of Bastadins
Comprehensive approaches to the total synthesis of the bastadin family of natural products, including strategies applicable to Bastadin 9, have been developed. A general strategy for the synthesis of numerous naturally occurring bastadins involves a key retrosynthetic disconnection at the two amide bonds within the macrocyclic core. This disconnection divides the molecule into two primary fragments: a diaryl ether-containing α,ω-diamine (the "western part") and a diaryl ether-containing α,ω-dicarboxylic acid (the "eastern part"). researchgate.net
Efficient construction of the synthetically challenging ortho-mono or dibromo-substituted diaryl ether linkages, which are central to the bastadin scaffold, has been achieved using methods such as the diaryl iodonium (B1229267) salt method. researchgate.net The synthesis of the western part has involved preparing different α,ω-aminonitrile moieties to introduce variations in the aliphatic chain. Cobalt boride mediated reduction of the nitrile functionality has been employed to establish the required diamines and control the aromatic ring bromination pattern. researchgate.net For the eastern part, different dicarboxyl precursors have been synthesized to accommodate variations in the bromination pattern. researchgate.net Coupling and subsequent macrolactamization of various combinations of these key intermediates provide a flexible route to access different members of the bastadin family. researchgate.net
Specific total syntheses of other bastadins, such as bastadins 2, 3, and 6, have also been reported, often employing strategies like oxidative phenolic coupling of halogenated tyrosine and tyramine (B21549) derivatives to construct the dimeric building blocks. chem960.com
Modular Synthesis of Key Substructures and Advanced Intermediates
The modular synthesis of key substructures and advanced intermediates is a crucial aspect of bastadin synthesis, allowing for the convergent assembly of the complex macrocyclic framework. As highlighted in comprehensive approaches, the bastadin structure can be conceptually divided into western and eastern parts. researchgate.net
The synthesis of the western part, for instance, has involved the preparation of mono- and dibrominated intermediates. Selective bromination can be achieved using different reagents, such as NiCl₂ for monobromination and CoCl₂ for dibromination, although the latter can result in mixtures of products. The introduction of functional groups, such as hydroxyl groups, in these intermediates allows for further transformations.
The eastern part, containing the dicarboxylic acid functionality, is also synthesized through a series of steps, often involving the formation of the diaryl ether linkage early in the synthesis. researchgate.net The ability to synthesize these distinct western and eastern fragments in a modular fashion facilitates the creation of diverse bastadin structures and analogues by combining different modules.
Design and Chemical Synthesis of Novel this compound Analogues
The design and chemical synthesis of novel this compound analogues are driven by the desire to explore structure-activity relationships and potentially identify compounds with improved properties. Modifications to the bastadin scaffold can involve alterations to the macrocyclic ring size, the halogenation pattern, and the functional groups present.
Studies on simplified cyclic analogues of Bastadin 5, which embody the substituted catechol ethers of the western hemisphere, have demonstrated that variations in the aryl substitution patterns and ring size can significantly impact activity. This suggests that similar modifications to the this compound scaffold could lead to analogues with altered biological profiles. Modifications to the oxime moiety and bromine substituents have also been shown to be important for activity in related bastadins.
Macrocyclization Methods (e.g., SNAr Macroetherification)
Macrocyclization is a critical step in the synthesis of cyclic bastadins and their analogues, forming the large ring structure. Various macrocyclization methods can be employed, with SNAr macroetherification being a strategy utilized in the synthesis of cyclic bastadin analogues. This method involves the intramolecular nucleophilic aromatic substitution reaction to form the diaryl ether linkage, closing the macrocycle.
In the synthesis of simplified cyclic analogues of Bastadin 5, an efficient SNAr macroetherification has been featured as a key step to construct the ring-constrained structures. The success of macrocyclization is often dependent on reaction conditions, including the choice of base, solvent, and concentration, to favor intramolecular cyclization over intermolecular polymerization.
Derivatization and Functional Group Modifications
Derivatization and functional group modifications are essential tools in bastadin synthesis and analogue generation. Derivatization can be employed to protect sensitive functional groups during synthesis, to facilitate purification and analysis, or to introduce new functionalities. Common derivatization techniques in organic synthesis include silylation, acylation, and alkylation, which can be used to modify hydroxyl, amino, and carboxylic acid groups, among others. While general methods for derivatization are well-established, specific applications in bastadin synthesis may involve unique considerations due to the complex nature of the molecule.
Functional group modifications on the bastadin scaffold or its intermediates allow for the creation of analogues with altered properties. Examples of such modifications include the alteration of the oxime moiety or changes to the bromine substitution pattern on the aromatic rings. Methylation of the dibrominated phenoxyl group has also been observed in some bastadins and hemibastadins, indicating another site for potential modification. researchgate.net These modifications can influence the compound's biological activity and physicochemical properties.
Stereoselective Synthesis of Chiral this compound Analogues
The bastadin scaffold can possess chiral centers, and the stereoselective synthesis of chiral this compound analogues is important for obtaining compounds with defined stereochemistry. Some cyclic bastadin analogues have been shown to be chiral and exhibit atropisomerism due to restricted rotation around diaryl ether bonds. Atropisomerism can lead to the existence of stereoisomers that are separable due to hindered rotation.
Strategies for stereoselective synthesis can include using chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, or utilizing enantioselective catalysis. While the synthesis of some cyclic analogues has resulted in racemic mixtures due to atropisomerism, the development of stereoselective methods would be crucial for preparing enantiomerically pure bastadin analogues, allowing for the study of potential differences in activity between enantiomers.
Chemical Transformations and Reactivity of Bastadin Scaffolds
Understanding the chemical transformations and reactivity of bastadin scaffolds is vital for designing synthetic routes and predicting the behavior of bastadin molecules and their analogues. The bastadin structure contains several reactive functional groups, including phenols (masked as diaryl ethers), amide bonds, oximes, and brominated aromatic rings.
Oxidative cyclization is a key biosynthetic transformation in the formation of the bastadin macrocycle, linking the brominated tyrosine units through diaryl ether bonds. In synthetic strategies, the formation of these diaryl ether linkages is often achieved through coupling reactions, such as the diaryl iodonium salt method or SNAr reactions. researchgate.net
Mechanistic Investigations of Bastadin 9 S Biological Activities
Research on Anti-Cancer Mechanisms
Bastadin 9, isolated from the marine sponge Ianthella basta, has demonstrated notable anti-cancer properties in preclinical studies. nih.gov Investigations have focused on its ability to inhibit cancer cell growth through both cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects. The compound's impact on critical cellular processes such as apoptosis and cell cycle progression has been a key area of this research.
Cytostatic and Cytotoxic Effects in Cancer Cell Lines
This compound has been shown to exert both cytostatic and cytotoxic effects against various human and mouse cancer cell lines. nih.gov The nature of this effect—whether it primarily halts cell proliferation or actively kills the cells—appears to be dependent on the specific cancer cell type being studied. nih.gov Its growth inhibitory activities have been observed in cancer cell lines that are sensitive to pro-apoptotic stimuli as well as in those that exhibit resistance. nih.gov
Quantitative videomicroscopy has revealed that this compound's primary anti-cancer activity in some cell lines stems from cytostatic effects. nih.gov For instance, in studies comparing it with other bastadins, this compound was found to be a potent inhibitor of cancer cell growth, with its efficacy varying between different cell lines. nih.gov The growth inhibitory concentrations (IC₅₀) following a 72-hour treatment have been quantified, illustrating its activity at micromolar concentrations.
| Cancer Cell Line | Origin | This compound IC₅₀ (µM) |
|---|---|---|
| SKMEL-28 | Human Melanoma | Data Not Specified in Source |
| U373 | Human Glioblastoma | Data Not Specified in Source |
| Note: While specific IC₅₀ values for this compound were determined in the study, the precise numerical data for each cell line is not detailed in the provided search results. The study confirms its activity at single-digit µM concentrations. nih.gov |
Molecular Pathways of Apoptosis Induction (Caspase Activation, Mitochondrial Pathways)
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria. nih.govresearchgate.net This release leads to the formation of a protein complex called the apoptosome, which in turn activates initiator caspases, most notably caspase-9. researchgate.netnih.govdovepress.com Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3 and -7, which dismantle the cell. researchgate.net
Investigations into this compound have explored its ability to induce apoptosis. In human SKMEL-28 melanoma cells, this compound has been observed to have pro-apoptotic effects, leading to an increase in cell death. mdpi.com However, the magnitude of this effect was less than that of potent apoptosis inducers like narciclasine in other cell lines. mdpi.com This suggests that while this compound can induce apoptosis, it may not be its primary mechanism of action in all cancer cells. mdpi.com Further research is needed to fully elucidate the specific molecular players, such as which caspases are activated and the extent of mitochondrial involvement, in this compound-induced apoptosis.
Effects on Cellular Proliferation and Cell Cycle Kinetics
The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Uncontrolled progression through the cell cycle is a hallmark of cancer. mdpi.com
This compound has been shown to directly interfere with cancer cell proliferation by altering cell cycle kinetics. nih.gov Flow cytometry analysis of human SKMEL-28 melanoma cells treated with 10 µM of this compound revealed a distinct shift in the cell cycle distribution. nih.gov The compound caused a decrease in the proportion of cells in the S phase, where DNA replication occurs, and a corresponding increase in the proportion of cells in the G1 phase. nih.gov This G1 phase arrest prevents cells from entering the DNA synthesis phase, thereby halting their proliferation. nih.gov This finding is consistent with the observed cytostatic effects of the compound. nih.gov
Exploration of Anti-Angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov Key steps in angiogenesis include the migration of endothelial cells and their subsequent formation into tube-like structures. researchgate.netyoutube.com This process is largely driven by pro-angiogenic signaling molecules, with Vascular Endothelial Growth Factor (VEGF) being one of the most critical. nih.govresearchgate.netresearchgate.net
While the anti-angiogenic properties of other related bastadin compounds, such as Bastadin 6, have been documented, detailed mechanistic studies focusing specifically on this compound's effects on angiogenesis are limited in the currently available scientific literature. researchgate.netnih.govmdpi.com
Inhibition of Endothelial Cell Migration and Tube Formation
The migration of endothelial cells and their organization into capillary-like tubes are fundamental to the angiogenic process. researchgate.netyoutube.com Although various bastadins are reported to have anti-angiogenic activity, specific research detailing the direct effects of this compound on the inhibition of endothelial cell migration and tube formation has not been extensively reported. nih.govmdpi.com
Modulation of Pro-Angiogenic Signaling Pathways (e.g., VEGF)
The VEGF signaling pathway is a primary regulator of angiogenesis. nih.gov When VEGF binds to its receptors (VEGFRs) on the surface of endothelial cells, it triggers a cascade of downstream signals that promote cell proliferation, survival, and migration. researchgate.net While studies on the related compound Bastadin 6 have shown it can inhibit VEGF-induced processes without affecting the phosphorylation of its receptors, specific data on how this compound modulates the VEGF pathway or other pro-angiogenic signals is not yet available. researchgate.netnih.gov
Beta-Secretase 1 (BACE1) Enzyme Inhibition
In addition to their effects on calcium signaling, certain bastadins have been identified as inhibitors of beta-secretase 1 (BACE1). BACE1 is a key aspartic protease enzyme that initiates the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Therefore, inhibition of BACE1 is a major therapeutic target for developing disease-modifying treatments. nih.gov
This compound has been specifically shown to inhibit the BACE1 enzyme's cleavage of the amyloid precursor protein (APP). researchgate.net Its inhibitory potency has been quantified in both enzymatic and cell-based assays, demonstrating its activity against this important Alzheimer's disease target. researchgate.net While other bastadin analogs also showed inhibitory activity, this compound was identified as a notable inhibitor within the family. researchgate.net
| Assay Type | IC₅₀ Value | Reference |
|---|---|---|
| Enzyme-based Assay | 0.3 µM | researchgate.net |
| Cell-based Assay | 2.8 µM | researchgate.net |
While specific X-ray crystallography studies of this compound bound to the BACE1 active site are not available, structure-activity relationship (SAR) analyses of BACE1 inhibitors and related bastadins provide insight into the likely structural determinants for interaction. The active site of BACE1 is characterized by two catalytic aspartate residues (Asp32 and Asp228) that are crucial for its enzymatic function. frontiersin.org
For the bastadin class of molecules, specific structural features are known to be critical for their biological activities. For instance, in modulating the RyR1 complex, the dibromocatechol ether moiety, which forms the "western edge" of the macrocyclic structure, has been identified as important for the most active analogs. researchgate.net It is plausible that specific moieties on the this compound structure are also responsible for its BACE1 inhibition. The oxime moiety, along with the brominated tyrosine residues, likely plays a key role in orienting the molecule within the BACE1 active site. These groups could form hydrogen bonds or other non-covalent interactions with the catalytic aspartate dyad or with residues in the surrounding subsites of the enzyme, a common mechanism for BACE1 inhibitors. frontiersin.org
Relevance to Amyloidogenesis and Neurodegenerative Research Models
The aggregation of proteins is a characteristic feature of several neurodegenerative diseases. The formation of amyloid fibrils is associated with conditions such as Alzheimer's and Parkinson's disease. Consequently, the inhibition of amyloid formation is a significant area of therapeutic research. Various strategies are being explored to interfere with the amyloid aggregation process, including the use of peptide blockers to inhibit fibril growth. While specific studies on this compound's direct role in amyloidogenesis are not extensively detailed in the available research, the investigation of natural compounds for neuroprotective effects is an active field. Research has shown that certain compounds can prevent the accumulation of amyloid beta oligomers, which are instigators of neurodegeneration in Alzheimer's disease models. These compounds may work by enhancing endolysosomal trafficking to protect against the buildup of these toxic protein aggregates. The potential for marine natural products to modulate pathways relevant to neurodegenerative diseases suggests a possible, though yet unexplored, avenue for research into this compound's activities in this area.
Investigation of Other Reported Biological Activities
Anthelmintic Effects on Parasitic Nematodes
Parasitic nematodes pose a significant threat to both human and animal health, leading to a continuous search for new anthelmintic agents, especially due to the rise of drug resistance. Natural products, including those from marine sources, are being investigated as potential sources of new treatments. Research has focused on the effects of various natural compounds on parasitic nematodes such as Haemonchus contortus. For instance, studies have explored the anthelmintic properties of tannin-rich plants and fungal lectins, which have shown the ability to inhibit larval development of these parasites. nih.govnih.gov While there is a broad interest in natural compounds for anthelmintic activity, specific mechanistic studies on the effects of this compound against parasitic nematodes are not extensively documented in the current scientific literature.
Modulation of Protein Kinase Activities
Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysfunction is implicated in various diseases. Protein Kinase C (PKC) is a family of kinases that plays a significant role in signal transduction. The modulation of PKC activity is a key area of pharmacological research. Some natural compounds have been shown to inhibit PKC isoforms by interacting with their regulatory domains. nih.gov While direct studies on this compound's interaction with protein kinases are limited, related bastadin compounds have been shown to modulate the activity of ryanodine-sensitive Ca2+ channels. nih.govresearchgate.net Since intracellular calcium levels are closely linked to the activation of several protein kinases, including PKC, it is plausible that this compound could indirectly modulate protein kinase activity through its effects on calcium signaling. However, the precise mechanisms of this potential modulation remain to be elucidated.
Anti-Thrombocyte Aggregation Mechanisms
Platelet aggregation is a critical process in hemostasis and thrombosis. The activation of platelets by agonists such as thrombin and collagen initiates a cascade of signaling events leading to the formation of a platelet plug. nih.govclinpgx.org Key pathways involved include the activation of phospholipase C, an increase in intracellular calcium, and the activation of various kinases. nih.govclinpgx.org Several natural products have been investigated for their antiplatelet activity, with some showing inhibition of platelet aggregation by interfering with these signaling pathways. nih.govfrontiersin.org Although some marine natural products have been noted for their effects on platelet aggregation, specific mechanistic studies detailing the anti-thrombocyte aggregation mechanisms of this compound are not yet available in the literature.
Antifouling Mechanisms in Marine Environments
Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a significant issue for maritime industries. The search for environmentally friendly antifouling agents has led to the investigation of natural products from marine organisms. Many marine invertebrates, which are sessile, produce secondary metabolites to deter the settlement of fouling organisms. Bromotyrosine-derived metabolites, including bastadins and their derivatives isolated from marine sponges like Ianthella basta, have shown potential as antifouling agents. These compounds are thought to act through non-toxic mechanisms, such as inhibiting the enzymes involved in the adhesion of fouling organisms. For example, some hemibastadin derivatives have been shown to inhibit blue mussel phenoloxidase, a key enzyme in bioadhesion.
| Compound Family | Source Organism | Proposed Antifouling Mechanism |
| Bastadins/Hemibastadins | Marine Sponges (Ianthella basta) | Inhibition of key adhesive enzymes (e.g., phenoloxidase) |
Antimicrobial Spectrum and Mode of Action Studies
Marine sponges are a rich source of bioactive compounds with a wide range of biological activities, including antimicrobial properties. The Verongida order of sponges, from which bastadins are isolated, is known for producing bromotyrosine-derived natural products with significant antimicrobial and cytotoxic activity. These compounds are believed to be part of the sponge's chemical defense system. Bastadin compounds have demonstrated activity against various bacteria. The antimicrobial mode of action for many of these compounds is thought to involve the disruption of bacterial cell membranes or interference with essential cellular processes.
| Compound Class | Source | General Antimicrobial Activity |
| Bromotyrosine derivatives | Marine Sponges (Order: Verongida) | Antibacterial and antifungal properties |
Structure Activity Relationship Sar Studies of Bastadin 9 and Its Analogues
Systematic Evaluation of Substituent Effects on Biological Efficacy
While comprehensive systematic evaluation of a wide range of substituents specifically on the bastadin 9 scaffold is not extensively documented, studies on closely related bastadin analogues offer significant insights into these effects. The biological evaluation of synthetic analogues of bastadin-5, a structurally similar compound, has demonstrated that modifications to the aromatic rings can have a profound impact on activity.
For instance, in a study of bastadin-5 analogues, substitution of a bromine atom on one of the phenyl rings with different functional groups led to a notable decrease in the ability to modulate the RyR1/FKBP12 Ca2+ channel complex. nih.gov Replacement with a nitro group resulted in a twofold reduction in activity, while amino and iodo substitutions led to an approximately threefold decrease in potency. nih.gov The complete removal of the bromine atom (debromination) rendered the analogue nearly inactive, underscoring the critical role of this substituent. nih.gov
These findings suggest that the electronic and steric properties of the substituents on the aromatic rings of the bastadin macrocycle are key determinants of biological efficacy. The observed trend in activity highlights the sensitivity of the target binding site to even subtle changes in the chemical structure.
| Compound/Analogue | Substituent at C17 | EC50 (µM) for Ryanodine (B192298) Binding |
| Analogue 7 | Br | 11 |
| Analogue 4 | NO2 | 21 |
| Analogue 5 | NH2 | 33 |
| Analogue 10 | I | 28 |
| Analogue 9 | H | >100 |
Significance of Bromine Atom Positioning and Number on Activity
The number and positioning of bromine atoms on the tyrosine-derived units of the bastadin framework are of paramount importance for their biological activity. Structure-activity relationship (SAR) studies on bastadin-6 analogues have revealed that the bromine atoms are essential for potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). researchgate.net
In studies of simplified cyclic analogues of bastadin-5, the dibromocatechol ether moiety, which corresponds to the 'western edge' of the bastadin-5 structure, was found to be crucial for activity. nih.gov Analogues that conserved this structural feature were the most active in a ryanodine binding assay. nih.gov The near inactivity of a debrominated analogue further emphasizes the critical contribution of the bromine atoms to the biological function. nih.gov The steric and electronic effects of the bromine atoms are thought to influence the preferred solution conformation of the macrocycle, which in turn affects the binding affinity to the biological target. nih.gov It is hypothesized that non-bonded interactions, such as those involving the bromine atoms, contribute to the adoption of a bioactive conformation. nih.gov
| Analogue Type | Bromination Pattern | Activity |
| Bastadin-5 Analogue | Conserved dibromocatechol ether | High |
| Bastadin-5 Analogue | Debrominated | Nearly inactive |
| Bastadin-6 Analogue | Brominated | Potent and selective |
Role of Oxime Functional Groups in Target Binding and Specificity
The oxime functional groups present in the bastadin structure play a pivotal role in target binding and specificity. SAR studies conducted on bastadin-6 have demonstrated that the oxime moieties are crucial for its potent and selective anti-proliferative activity against HUVECs. researchgate.net It is suggested that the oxime functionality is essential for the formation of hydrogen bonds with the target protein, thereby contributing significantly to the binding affinity and, consequently, the anti-angiogenic activity. researchgate.net
While the natural products often contain (E)-oximo amides, the specific role of the oxime geometry in this compound's activity warrants further investigation to fully understand its contribution to target binding and specificity.
Influence of Macrocyclic Ring Size and Conformation on SAR Profiles
The size and conformation of the macrocyclic ring are critical determinants of the structure-activity relationship profiles of bastadins. The 28-membered macrocycle of bastadins is not a rigid structure and can adopt different conformations. nih.gov Molecular modeling studies have revealed that the bastarane macrocycle, a common framework for many bastadins, is flexible and can exist in multiple low-energy conformations. nih.gov This conformational flexibility is believed to be a key factor in its biological activity, allowing the molecule to adapt its shape to fit the binding site of its biological target.
| Analogue Ring Size | Activity |
| 14-membered | Agonist-like |
| 18-membered | Potent inhibitor |
Identification of Minimal Pharmacophores and Key Binding Motifs
The identification of the minimal pharmacophore for the bastadin class of compounds is crucial for the design of simpler, yet potent, synthetic analogues. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For the bastadins, the brominated tyrosine-derived units and the oxime functionalities are considered key components of the pharmacophore.
Studies on simplified, ring-constrained analogues of bastadin-5 have suggested that a bromocatechol ether unit represents a minimal analogue that retains comparable activity to the natural product in a ryanodine binding assay. nih.gov This indicates that this portion of the molecule contains key binding motifs that are essential for interaction with the RyR1/FKBP12 complex. The dibromocatechol ether moiety, corresponding to the 'western edge' of the bastadin-5 structure, has been identified as a particularly important feature for activity. nih.gov
Further computational and experimental studies are needed to precisely define the pharmacophore of this compound and to identify all the key binding motifs responsible for its specific biological activities, such as its reported inhibition of BACE1. researchgate.net
Advanced Research Methodologies and Chemical Biology Applications
Application of Bastadin 9 as a Chemical Probe for Target Validation
This compound and related bastadins have been utilized as chemical probes to investigate and validate biological targets. Notably, this compound has been identified as an inhibitor of beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. Studies have evaluated the bastadin class as BACE1 inhibitors, suggesting their utility in validating BACE1 as a therapeutic target. nih.govresearchgate.net Research has shown this compound inhibited BACE1 cleavage of amyloid precursor protein (APP) with IC₅₀ values of 0.3 μM in enzyme-based assays and 2.8 μM in cell-based assays. researchgate.net
Beyond BACE1, synthetically prepared congeners of bastadin derivatives, such as 5,5'-dibromohemibastadin-1 (DBHB), have been employed as potent inhibitors of blue mussel phenoloxidase. researchgate.net This enzyme is crucial for the firm attachment of mussels to substrates. The use of these bastadin congeners as inhibitors helps in studying the enzyme's function and validating it as a target for developing environmentally friendly antifouling strategies. researchgate.net The inhibition by DBHB is thought to involve the complexation of copper(II) ions at the enzyme's catalytic center by the α-oxo-oxime moiety of the compound, a mechanism elucidated through structure-activity studies and X-ray crystallography of a copper(II) complex of DBHB. researchgate.net
High-Throughput Screening (HTS) and Bioassay-Guided Discovery Pipelines
High-throughput screening (HTS) and bioassay-guided discovery pipelines have been instrumental in identifying bastadins and other bioactive compounds from marine sources. These approaches allow for the rapid screening of large libraries of marine extracts or fractions to identify those with desired biological activities.
One study utilized a chemiluminescent enzyme-fragment complementation (EFC) assay, amenable to HTS, to screen marine extracts for BACE1 inhibitors. nih.govresearchgate.net This screening effort, focusing on extracts from marine invertebrates and cyanobacteria, identified extracts that inhibited BACE1 activity. nih.gov Subsequent bioassay-guided separation of an active extract led to the discovery that the observed activity was attributable to the bastadin class of compounds, including this compound. nih.gov This highlights how HTS can quickly pinpoint active samples, and bioassay-guided fractionation can isolate and identify the specific compounds responsible for the activity.
Another application of HTS and bioassay-guided discovery involved screening a marine extract library for anthelmintic activity against the nematode Haemonchus contortus. researchgate.net This high-throughput screen identified numerous active extracts. researchgate.net Further investigation, likely involving bioassay-guided fractionation, led to the identification of several bromotyrosine alkaloids, including Bastadin 4, Bastadin 8, and Bastadin 13, as compounds exhibiting anthelmintic activity. researchgate.netresearchgate.net
These pipelines often involve initial screening of prefractionated extracts in multi-well plates, followed by more detailed analysis and isolation of active compounds based on the observed biological response. nih.govuq.edu.au
Computational Chemistry Approaches for this compound Research
Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, play a significant role in understanding the potential interactions of this compound and its analogues with biological targets and analyzing their conformational behavior.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is widely used to predict the binding modes and affinities of small molecules, like bastadins, to target proteins. This technique helps in understanding the potential interactions at the molecular level and identifying key residues involved in binding.
Molecular docking studies have been conducted on marine compounds, including Bastadin A (a related bastadin), to investigate their binding interactions and stability with target proteins such as dual-specificity tyrosine regulated kinase 2 (DYRK2), which is relevant in the context of potential migrastatic agents. sciforum.net These studies can predict the favorable interactions within the active site of the target protein and estimate binding affinities. sciforum.net Molecular docking has also been applied to study the interactions of amyloidophilic molecules, including this compound, with protein amyloid fibrils, providing insights into their potential anti-aggregation properties. vu.lt Furthermore, molecular docking analysis is used to study interactions between active compounds and cancer-related proteins, helping to underscore their potential efficacy by modulating protein function. acs.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules and their complexes with proteins over time. This is crucial for understanding how a molecule might interact with its target in a more realistic environment compared to static docking poses.
MD simulations can be used to analyze the stability of ligand-protein complexes predicted by molecular docking. mdpi-res.com For bastadins, conformational analysis using molecular mechanics calculations has been employed to study the relationship between their structure, conformation, and biological activities, such as selective activity against endothelial cells. researchgate.net These simulations can reveal differences in the rigidity or flexibility of different bastadin skeletons (e.g., bastarane vs. isobastarane) and how these conformational preferences might influence their interactions with biological targets. researchgate.net MD calculations have also been used to analyze the conformations of other marine natural products and their influence on biological activity, demonstrating the utility of this approach in marine natural product research. nih.gov
In Vitro and Cell-Based Assays for Mechanistic Elucidation
A broad spectrum of in vitro and cell-based assays has been employed to elucidate the biological activities and underlying mechanisms of this compound and its analogues. These assays allow researchers to study the effects of these compounds on specific enzymes, cellular pathways, and cellular processes.
This compound has been evaluated for its inhibitory activity against BACE1 using both enzyme-based and cell-based assays. researchgate.net These studies provided IC₅₀ values, indicating its potency in inhibiting the enzyme's activity and its effect on APP processing in a cellular context. researchgate.net
Various cancer cell lines have been used to assess the cytotoxic potential of bastadins. Studies have reported the in vitro cytotoxic effects of this compound and other bastadins against a range of human and murine cancer cell lines. researchgate.netuni-duesseldorf.de For example, bastadins have shown cytotoxic potential against murine lymphoma cells and various human tumor cell lines, including those from lung carcinoma, colon adenocarcinoma, and leukemia. researchgate.netuni-duesseldorf.deacs.org These assays often involve determining IC₅₀ values, representing the concentration required to inhibit cell growth by 50%.
Beyond general cytotoxicity, cell-based assays have been used to investigate specific mechanisms of action. Bastadins have been shown to induce apoptosis in cancer cells, and studies have explored the involvement of pathways such as ERK/MEK/Bcl-2 and AKT/mTOR/P70S6K in this process. nih.gov Inhibition of cell invasion and angiogenesis, processes critical for tumor progression, has also been evaluated using cell-based models, with bastadins demonstrating inhibitory effects and influencing factors like matrix metalloproteinases (MMP-2, MMP-9), hypoxia-inducible factor-1α (HIF-1α), and vascular endothelial growth factor (VEGF). researchgate.netnih.gov
Enzyme inhibition assays have been crucial for identifying specific molecular targets. In addition to BACE1, bastadins have been found to inhibit protein kinases. acs.org The linear congener bastadin 3, for instance, showed strong inhibition rates against multiple protein kinases. acs.org Bastadin derivatives have also been identified as inhibitors of mussel phenoloxidase, as mentioned earlier. researchgate.net
Furthermore, in vitro assays have been used to assess other biological activities, such as anthelmintic activity by evaluating the inhibition of larval motility researchgate.netresearchgate.net, inhibition of nitric oxide production in macrophages acs.org, and inhibition of NF-κB activation acs.org. Bastadin 10, a related compound, has been studied for its effects on Ca²⁺ channels, specifically ryanodine (B192298) receptors (RyR1), using in vitro techniques to understand its mechanism of stabilizing the open channel state. researchgate.netpnas.org
Table 1 summarizes some reported in vitro activities of this compound and related bastadins.
| Compound | Assay / Target | Cell Line / Organism | IC₅₀ / Effect | Source |
| This compound | BACE1 Inhibition (Enzyme-based) | - | 0.3 μM | researchgate.net |
| This compound | BACE1 Inhibition (Cell-based) | - | 2.8 μM | researchgate.net |
| This compound | Cytotoxicity | L1210 leukemia | ED₅₀ 4.9 μM | uni-duesseldorf.de |
| Bastadin 4 | Anthelmintic Activity (Larval Motility) | Haemonchus contortus larvae | IC₅₀ 33.3 μM | researchgate.netresearchgate.net |
| Bastadin 8 | Anthelmintic Activity (Larval Motility) | Haemonchus contortus larvae | IC₅₀ 1.6 μM | researchgate.netresearchgate.net |
| Bastadin 3 | Protein Kinase Inhibition | - | IC₅₀ 0.1–6.5 μM (various kinases) | acs.org |
| Bastadin 10 | RyR1 Channel Modulation | Skeletal muscle | Stabilizes fully open state | researchgate.netpnas.org |
| DBHB | Mussel Phenoloxidase Inhibition | Mytilus edulis | IC₅₀ 0.84 μM | researchgate.net |
Integrated Analytical Platforms (e.g., UHPLC-MS Profiling) in Bastadin Research
Integrated analytical platforms, particularly those based on hyphenated techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), are indispensable in the discovery, isolation, and structural characterization of marine natural products, including bastadins. These platforms enable the rapid profiling of complex marine extracts and provide crucial information for guiding purification and identifying known and novel compounds.
UHPLC-MS profiling is widely used for the chemical analysis of marine sponge extracts. researchgate.netresearchgate.netbeilstein-journals.org By separating the components of an extract chromatographically (UHPLC) and then analyzing their mass-to-charge ratio (MS), researchers can obtain a chemical fingerprint of the extract. This profiling is essential for dereplicating known compounds (identifying previously reported molecules) and prioritizing extracts that likely contain novel or interesting compounds based on their unique chemical profiles. researchgate.netuq.edu.au
In the context of bastadin research, UHPLC-MS analysis of Ianthella basta sponge extracts has been used to indicate the presence of new alkaloids and to guide their isolation. researchgate.netresearchgate.net Mass-directed isolation studies, which involve using MS data to track and isolate compounds of interest during chromatographic separation, are often employed in conjunction with UHPLC-MS profiling. researchgate.net
Furthermore, integrated platforms like UHPLC coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS) provide even more detailed information. UHPLC-DAD provides UV-Vis spectral data, which can be useful for identifying compounds with characteristic chromophores, while MS/MS provides fragmentation patterns that aid in structural elucidation. uq.edu.aumdpi-res.com These integrated analytical platforms are critical components of modern natural product discovery pipelines, facilitating the rapid and efficient identification and characterization of bioactive molecules like bastadins from complex marine matrices. acs.orgkoreascience.kr
Future Research Trajectories and Translational Outlook for Bastadin 9
Unraveling Complex Molecular Pathways and Polypharmacology
A primary focus of future research is to comprehensively map the molecular pathways influenced by Bastadin 9. While it is known to induce both cytostatic and cytotoxic effects in cancer cell lines such as SKMEL-28 melanoma, the precise underlying molecular mechanisms remain to be fully elucidated nih.govuni-duesseldorf.de. The ability of this compound to overcome intrinsic resistance to apoptosis in certain cancer cells, like U373 glioblastoma, through purely cytostatic means, points towards a complex and multifaceted mechanism of action that warrants deeper investigation nih.govuni-duesseldorf.de.
The concept of polypharmacology, where a single compound interacts with multiple targets, is central to understanding the bioactivity of the bastadin family. Bastadins are recognized as potent modulators of ryanodine-sensitive Ca2+ channels (ryanodine receptors, RyRs) and their associated FK506-binding protein (FKBP12) complex nih.govnih.govresearchgate.net. This interaction can either enhance or inhibit channel activity, suggesting a complex mode of action nih.gov. The modulation of these crucial calcium channels provides a pharmacological link between ryanodine-sensitive and ryanodine-insensitive calcium efflux pathways nih.gov. Future studies will likely focus on delineating the specific interactions of this compound with different RyR isoforms and other potential molecular targets to build a comprehensive polypharmacological profile.
| Known Biological Activity of this compound | Cell Line/System | Observed Effect |
| Cytostatic and Cytotoxic Effects | SKMEL-28 melanoma | Induces cell growth inhibition and cell death nih.gov. |
| Cytostatic Effects | U373 glioblastoma | Overcomes intrinsic resistance to apoptosis uni-duesseldorf.de. |
| Modulation of Ca2+ Channels | General (Bastadin family) | Interacts with the RyR-FKBP12 complex nih.govnih.govresearchgate.net. |
Rational Design and Optimization of Next-Generation Bastadin Analogues
The structural complexity of this compound presents both challenges for synthesis and opportunities for rational drug design. Structure-activity relationship (SAR) studies on related bastadins, such as Bastadin 5 and 6, have provided valuable insights for the design of next-generation analogues researchgate.netnih.gov. For instance, research on simplified cyclic analogues of Bastadin 5 has highlighted the critical importance of the dibromocatechol ether moiety in the 'western' hemisphere of the molecule for its biological activity nih.gov.
Future efforts in this area will likely involve computational modeling and synthetic chemistry to create a library of this compound analogues. These analogues will be designed to explore the impact of modifications to the macrocyclic core, the bromination pattern, and the side chains on activity and selectivity. The goal is to develop analogues with improved potency, reduced off-target effects, and better pharmacokinetic properties. The synthesis of such analogues will also provide crucial tools for probing the molecular targets of this compound and validating their therapeutic relevance.
| Structural Feature | Importance in Biological Activity (based on related Bastadins) |
| Dibromocatechol ether moiety | Crucial for interaction with the RyR1/FKBP12 complex nih.gov. |
| Oxime moieties and bromine atoms | Play an important role in the anti-proliferative activity of Bastadin 6 researchgate.net. |
| Macrocyclic ring size and conformation | Influences whether the compound acts as an agonist or inhibitor of ryanodine (B192298) binding nih.gov. |
Exploration in Advanced Preclinical Research Models
To translate the promising in vitro findings into potential clinical applications, the evaluation of this compound and its optimized analogues in advanced preclinical research models is essential. While initial studies have utilized cultured cell lines, future research will need to incorporate more complex and physiologically relevant systems. This includes the use of three-dimensional (3D) organoid cultures, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs) that more accurately recapitulate human diseases nih.govmdpi.com.
For instance, the activity of synthetic bastadins has been examined in cultured cerebellar granule cells, which primarily express the RyR2 isoform of the ryanodine receptor, providing insights into their effects in a neuronal context nih.gov. Expanding these studies to in vivo animal models of diseases where calcium signaling is dysregulated, such as certain cancers, neurodegenerative disorders, and muscular dystrophies, will be a critical next step. These advanced preclinical models will be invaluable for assessing the efficacy, toxicity, and pharmacokinetic profiles of this compound analogues in a whole-organism setting.
Addressing Challenges in Bastadin Research and Development
Despite its therapeutic potential, the path to clinical application for this compound is fraught with challenges. A significant hurdle is the limited availability of the natural product. The isolation of bastadins from their marine sponge source, Ianthella basta, is often in low yields, making large-scale studies difficult and environmentally unsustainable uni-heidelberg.demdpi.com.
Furthermore, the total synthesis of the complex bastarane and isobastarane skeletons is a formidable challenge for synthetic chemists uni-heidelberg.de. While total syntheses of some bastadins have been achieved, they are often low-yielding uni-heidelberg.de. Overcoming these synthetic hurdles through the development of more efficient and scalable synthetic routes is a critical area of future research. Additionally, the development of robust analytical methods for the dereplication of bastadins is necessary to efficiently identify known compounds in crude extracts nih.gov. Addressing these challenges will be paramount to advancing this compound from a research compound to a viable therapeutic lead.
Opportunities for Novel Therapeutic and Biotechnological Applications
The unique biological activities of this compound open up a wide range of potential therapeutic and biotechnological applications. Its demonstrated cytostatic and cytotoxic effects against cancer cells suggest its potential as an anticancer agent, particularly for apoptosis-resistant tumors nih.govuni-duesseldorf.de. The anti-angiogenic and anti-migratory properties observed in related bastadins further bolster this potential researchgate.net.
Q & A
Q. How is Bastadin 9 structurally characterized, and what methods are critical for its identification in marine sponges?
this compound’s structure is defined by a brominated tyrosine-derived scaffold containing a 2-(hydroxyimino)-N-alkylamide group. Nuclear magnetic resonance (NMR) spectroscopy, supported by a curated bastadin NMR database, is essential for resolving its complex aromatic and oxime signals, particularly given its low H/C ratio. For example, the database provides benchmark chemical shift values for key substructures, enabling rapid identification and differentiation from isomers like (E,Z)-bastadin 19 . Mass spectrometry (HR-ESI-MS) and optical rotation data ([α]D) further validate purity and configuration .
Q. What protocols are recommended for isolating this compound from Ianthella cf. reticulata?
Isolation involves methanol extraction of freeze-dried sponge material, followed by liquid-liquid partitioning and repeated chromatography (e.g., C18 reversed-phase HPLC). This compound’s hydrophobicity necessitates gradient elution with acetonitrile/water. Co-elution with analogs like bastadin 13 (11) and 19 (1a) requires careful monitoring via NMR cross-referencing and bioactivity-guided fractionation targeting Trypanosoma brucei inhibition (IC50 ~10–20 µM) .
Q. How is this compound quantified in sponge tissues, and what analytical challenges arise?
Quantitative analysis uses HPLC-UV calibrated against purified standards. This compound is present at ~15 mg/g dry weight in Ianthella tissue but only 0.05 mg/g in isolated spicules, highlighting compartment-specific accumulation . Challenges include low abundance, co-elution with structurally similar bastadins, and instability during storage (e.g., oxime isomerization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies in cytotoxicity (e.g., HCT-116 vs. other cell lines) may stem from isomerization artifacts during extraction. For instance, (E,Z)-bastadin 19 (1b) isomerizes to the (E,E)-form in solution, altering bioactivity. Researchers should:
- Standardize extraction protocols (e.g., minimize light/heat exposure).
- Validate configurations via NOESY NMR and molecular mechanics calculations .
- Use fresh biological replicates to account for natural variability in sponge metabolite profiles .
Q. What experimental designs are optimal for studying this compound’s isomerization dynamics?
Photochemical and thermal isomerization studies under controlled conditions (e.g., UV light at 254 nm, 25–60°C) can track (E/Z)-oxime interconversion. Key steps:
Q. How can researchers leverage the bastadin NMR database to explore biosynthetic pathways?
The database enables rapid identification of biosynthetic intermediates by matching partial structures (e.g., dibenzo-dioxepine cores). To investigate pathways:
- Screen Ianthella extracts for putative precursors (e.g., bromotyrosine derivatives).
- Use stable isotope labeling (e.g., 13C-acetate) to trace metabolic incorporation.
- Apply heterologous expression in microbial hosts to test enzyme candidates .
Methodological Considerations
Q. How should researchers design assays to evaluate this compound’s mechanism of action?
Prioritize target-based assays (e.g., enzyme inhibition) over phenotypic screens. For example:
- Test modulation of ryanodine receptors (RyRs), as bastadins are known RyR agonists/antagonists.
- Use calcium flux assays in HEK293 cells transfected with RyR isoforms.
- Cross-validate with molecular docking studies using bastadin’s oxime geometry .
Q. What strategies ensure reproducibility in this compound studies?
- Document extraction solvents, temperatures, and chromatography gradients in detail.
- Deposit NMR spectra in public repositories (e.g., NP-MRD) using the bastadin database as a reference.
- Report bioactivity data with IC50/EC50 values ± SEM and purity thresholds (>95% by HPLC) .
Data Interpretation and Reporting
Q. How should conflicting structural data on this compound analogs be addressed in publications?
Clearly distinguish between experimental data (e.g., NOESY correlations) and computational predictions (e.g., DFT-optimized geometries). For disputed configurations:
Q. What frameworks support hypothesis-driven research on this compound’s ecological roles?
Formulate questions linking structure to function, such as:
- “Does this compound’s bromination pattern deter sponge predators?”
- Design field experiments: Compare predation rates on Ianthella sponges with high vs. low bastadin content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
